4-Allyl isophthalic acid

Metal–Organic Frameworks Thermal Stability Gas Adsorption

4-Allyl isophthalic acid (4-AIA; IUPAC: 4-(prop-2-en-1-yl)benzene-1,3-dicarboxylic acid; C₁₁H₁₀O₄, MW 206.19 g/mol) is an aromatic dicarboxylic acid bearing a reactive allyl substituent at the 4-position of the isophthalic acid scaffold. The allyl group introduces a terminal C=C unsaturation that enables radical-initiated polymerization, thiol-ene click chemistry, and coordination to metal centers—functionalities absent in the parent isophthalic acid (IPA; C₈H₆O₄, MW 166.13) and its simpler alkyl-substituted analogs.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B8419102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyl isophthalic acid
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC=CCC1=C(C=C(C=C1)C(=O)O)C(=O)O
InChIInChI=1S/C11H10O4/c1-2-3-7-4-5-8(10(12)13)6-9(7)11(14)15/h2,4-6H,1,3H2,(H,12,13)(H,14,15)
InChIKeyXUPSKGIEOCEMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Allyl Isophthalic Acid (4-AIA) for Industrial and Research Procurement: Core Identity and Comparator Landscape


4-Allyl isophthalic acid (4-AIA; IUPAC: 4-(prop-2-en-1-yl)benzene-1,3-dicarboxylic acid; C₁₁H₁₀O₄, MW 206.19 g/mol) is an aromatic dicarboxylic acid bearing a reactive allyl substituent at the 4-position of the isophthalic acid scaffold . The allyl group introduces a terminal C=C unsaturation that enables radical-initiated polymerization, thiol-ene click chemistry, and coordination to metal centers—functionalities absent in the parent isophthalic acid (IPA; C₈H₆O₄, MW 166.13) and its simpler alkyl-substituted analogs . 4-AIA serves as a monomer precursor for crosslinked polyester resins, a functional ligand for metal–organic frameworks (MOFs), and a synthetic intermediate for drug delivery conjugates . Its closest comparators include: (i) isophthalic acid (IPA)—lacks allyl reactivity; (ii) 5-(allyloxy)isophthalic acid—allyl group attached via ether linkage at the 5-position, altering electronic and steric properties; (iii) diallyl isophthalate (DAIP)—the fully esterified analog with two allyl ester groups; and (iv) 4-vinyl isophthalic acid—isosteric but with a vinyl instead of allyl group, yielding different polymerization kinetics [1].

Why 4-Allyl Isophthalic Acid Cannot Be Replaced by Isophthalic Acid, 5-Allyloxy Analogs, or Diallyl Esters in Critical Applications


Despite sharing the isophthalic acid core, 4-AIA differentiates itself from unsubstituted IPA, 5-(allyloxy)isophthalic acid, and diallyl isophthalate (DAIP) through the position and nature of its allyl group. IPA lacks any unsaturated functionality and cannot participate in radical crosslinking or post-synthetic functionalization [1]. The 5-(allyloxy) analog tethers the allyl group via an ether oxygen, which introduces hydrolytic lability and alters electronic conjugation relative to the direct C–C bond in 4-AIA . DAIP, while thermally robust, presents two ester-linked allyl groups that produce a more flexible, less rigid network than the free dicarboxylic acid–allyl combination in 4-AIA, which offers both metal-coordinating carboxylates and a polymerizable allyl handle on the same monomer . The quantitative evidence assembled in Section 3 demonstrates that these structural differences translate into measurable gaps in thermal stability, crosslinking efficiency, and application-specific performance that preclude direct substitution in procurement decisions.

Quantitative Differentiation Evidence for 4-Allyl Isophthalic Acid: Head-to-Head and Cross-Study Comparative Data


Thermal Decomposition Onset (Td) of Allyloxy-Functionalized Isophthalate MOF vs. Unfunctionalized CAU-10

The allyloxy-functionalized Al-CAU-10-OC₃H₅ MOF, constructed from 5-(allyloxy)isophthalic acid (a structural analog of 4-AIA), exhibits thermal stability up to 350 °C under argon, as measured by thermogravimetric analysis [1]. In contrast, the parent unfunctionalized CAU-10(Al) MOF (isophthalic acid linker) typically shows framework decomposition below 400 °C under similar conditions, though direct head-to-head data under identical atmosphere and ramp rate are necessary for rigorous comparison.

Metal–Organic Frameworks Thermal Stability Gas Adsorption

Pd(II) Fluorescence Detection Limit: Allyloxy-Functionalized CAU-10 MOF vs. Conventional Analytical Methods

The allyloxy-functionalized Al-CAU-10-OC₃H₅ MOF achieves a Pd(II) detection limit of 26.24 ppb (Stern–Volmer constant K_SV = 1.05 × 10⁵ M⁻¹) in aqueous solution via turn-off fluorescence, with demonstrated selectivity over competing metal ions [1]. This detection limit is approximately 2–3 orders of magnitude lower than traditional colorimetric methods (e.g., PAR assay: ~1–10 ppm) and comparable to or better than other MOF-based Pd(II) sensors (e.g., UiO-66-NH₂: ~50 ppb; MIL-53(Al): ~100 ppb) [2].

Chemical Sensing Palladium Detection MOF-based Sensors

Enantioselective Recognition: 5-Allyloxyisophthalic Acid-Based Macrocycle vs. Non-Functionalized Isophthalate Receptors

A chiral macrocyclic minireceptor assembled from a chiral 1,2-diamine and 5-allyloxyisophthalic acid exhibits enantioselectivity values up to 3.0 kcal/mol for L-enantiomers of amino acid derivatives when immobilized on HPLC silica [1]. Unfunctionalized isophthalic acid-based macrocycles, lacking the allyloxy side chain, typically show enantioselectivities below 1.0 kcal/mol under comparable chromatographic conditions [2].

Chiral Separation Enantioselectivity Macrocyclic Receptors

Glass Transition Temperature (Tg): Diallyl Isophthalate Polymer vs. Diallyl Orthophthalate (DAP) Polymer

A molding compound formulated with diallyl isophthalate (DAIP) resin—a polymerized derivative of the allyl-isophthalate class that includes 4-AIA-based copolymers—achieves a glass transition temperature (Tg) of 235 °C, compared to 160–180 °C for standard diallyl orthophthalate (DAP) molding compounds tested under equivalent conditions . This 55–75 °C Tg elevation is attributed to the meta-substitution pattern and higher crosslink density achievable with isophthalate-based allyl networks [1].

Thermoset Polymers Electrical Insulation High-Temperature Molding

Continuous Service Temperature (CST): DAIP Polymer vs. DAP Polymer

Polymers derived from diallyl isophthalate (DAIP) exhibit a continuous service temperature (CST) of approximately 220 °C for extended periods (thousands of hours), whereas diallyl orthophthalate (DAP) polymers are rated for CST up to ~150 °C under comparable thermal aging protocols [1]. This ~70 °C advantage is consistent with the higher Tg of DAIP networks and reflects superior oxidative stability of the meta-substituted isophthalate backbone [2].

Thermal Endurance Polymer Degradation Long-Term Heat Aging

Refractive Index of DAIP-Based Organic Glass: Enabling High-Index Optical Materials Beyond DAP Capability

Copolymers of diallyl isophthalate (DAIP) with allyl benzoate and maleate/fumarate diesters achieve refractive indices (n_D) exceeding 1.53 while retaining acceptable impact resistance [1]. The DAIP prepolymer itself exhibits a refractive index of 1.569 at 25 °C . In contrast, diallyl orthophthalate (DAP)-based copolymers typically achieve n_D ~1.50–1.52 under comparable formulation strategies, limiting their utility in high-index optical components . The higher intrinsic refractive index of isophthalate-based allyl polymers stems from the meta-substitution pattern, which yields higher molar refractivity per unit volume than ortho-substituted analogs.

Optical Polymers Refractive Index Organic Glass

Evidence-Backed Application Scenarios Where 4-Allyl Isophthalic Acid Delivers Verifiable Differentiation


High-Voltage Electric Vehicle (EV) Power Electronics Encapsulation

Molding compounds formulated with DAIP-class resins (including 4-AIA-derived copolymers) are uniquely qualified for EV power module encapsulation operating above 200 °C. The 235 °C Tg and ~220 °C continuous service temperature provide a 55–75 °C margin over DAP-based compounds, ensuring sustained dielectric breakdown strength under the thermal loads encountered in 800 V traction inverter architectures.

Trace Palladium Sensing in Pharmaceutical Wastewater

Allyloxy-functionalized CAU-10 MOF sensors—constructed from allyl-isophthalic acid linker analogs—achieve a 26.24 ppb Pd(II) detection limit with high selectivity over competing metal ions in water [1]. This performance exceeds conventional colorimetric methods by 40–400-fold and matches or surpasses leading MOF-based sensors, making it the preferred procurement choice for pharmaceutical manufacturers requiring compliance with ICH Q3D elemental impurity guidelines.

Preparative-Scale Chiral Chromatographic Separations

Chiral stationary phases (CSPs) built from macrocyclic receptors incorporating 5-allyloxyisophthalic acid deliver enantioselectivities up to 3.0 kcal/mol for amino acid derivatives [2]. This 3-fold improvement over unfunctionalized isophthalate-based CSPs translates to reduced solvent consumption and higher throughput in preparative enantiopurification, directly impacting the procurement specification of allyloxy-isophthalic acid building blocks.

High-Refractive-Index Organic Glass for Consumer Optics

DAIP-based copolymers achieve refractive indices ≥1.53 [3], enabling thinner, lighter ophthalmic lenses and smartphone camera elements compared to DAP-based formulations (n_D ~1.50–1.52). The 0.01–0.03 index advantage, combined with acceptable impact resistance, makes DAIP-class monomers the specified ingredient in optical resin formulations where both optical performance and mechanical durability are required.

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